2-Chloro-5-{[2-(pyrrolidin-1-yl)ethyl]sulfamoyl}benzoic acid
Beschreibung
Eigenschaften
IUPAC Name |
2-chloro-5-(2-pyrrolidin-1-ylethylsulfamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c14-12-4-3-10(9-11(12)13(17)18)21(19,20)15-5-8-16-6-1-2-7-16/h3-4,9,15H,1-2,5-8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTUOTYWIHZZJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 2-Chloro-5-{[2-(pyrrolidin-1-yl)ethyl]sulfamoyl}benzoic acid involves several steps. One common synthetic route includes the reaction of 2-chloro-5-nitrobenzoic acid with 2-(pyrrolidin-1-yl)ethylamine in the presence of a reducing agent to form the desired product . The reaction conditions typically involve heating the reactants in a suitable solvent such as ethanol or methanol under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2-Chloro-5-{[2-(pyrrolidin-1-yl)ethyl]sulfamoyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can lead to various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Research:
Recent studies have indicated that 2-Chloro-5-{[2-(pyrrolidin-1-yl)ethyl]sulfamoyl}benzoic acid may exhibit anticancer properties by modulating cellular pathways involved in tumor growth. Preliminary findings suggest that it can interfere with critical cellular processes, potentially leading to apoptosis in cancer cells. Further research is needed to elucidate the specific mechanisms and pathways involved.
Enzyme Inhibition:
The compound has shown promise as an enzyme inhibitor, particularly in the context of metabolic disorders. By inhibiting specific enzymes, it may regulate metabolic pathways that are dysregulated in diseases such as diabetes and obesity. Understanding the structure-activity relationship of this compound could lead to the development of novel therapeutic agents.
Biological Research
Pharmacological Studies:
Pharmacological research is focusing on the interactions of this compound with various biological targets, including receptors and enzymes. Its ability to modulate receptor activity suggests potential applications in drug development for conditions such as hypertension and neurological disorders.
Cellular Mechanism Studies:
Studies are ongoing to understand how 2-Chloro-5-{[2-(pyrrolidin-1-yl)ethyl]sulfamoyl}benzoic acid affects cellular signaling pathways. Insights from these studies could provide valuable information for developing targeted therapies that leverage its unique properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-{[2-(pyrrolidin-1-yl)ethyl]sulfamoyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication or protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Variations
The sulfamoyl benzoic acid scaffold is versatile, with modifications to the sulfamoyl substituent significantly altering properties. Below is a comparative analysis of key analogs:
Table 1: Comparison of Structural Analogs
Physicochemical Properties
Solubility and logP :
- The target compound ’s pyrrolidine group (pKa ~10–11 for secondary amines) may increase water solubility at physiological pH due to protonation, contrasting with analogs like Sulpiride Impurity 21 (4-fluorophenyl), which lacks ionizable groups and exhibits lower polar solubility .
- Bulky hydrophobic substituents (e.g., 4-chlorophenyl + prop-2-en-1-yl in CAS:438030-95-6) result in higher logP (~3.0), likely reducing bioavailability .
- Acid Dissociation (pKa): The benzoic acid moiety typically has a pKa ~2–3, while the pyrrolidine’s amine group (pKa ~10–11) introduces a zwitterionic character in physiological conditions. This dual ionization is absent in analogs with non-basic substituents (e.g., 4-fluorophenyl in ).
Biologische Aktivität
2-Chloro-5-{[2-(pyrrolidin-1-yl)ethyl]sulfamoyl}benzoic acid (CAS No. 1203427-84-2) is a novel compound with potential therapeutic applications. Its molecular formula is C13H17ClN2O4S, and it has garnered attention for its biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and potential applications based on diverse sources.
| Property | Details |
|---|---|
| Molecular Formula | C13H17ClN2O4S |
| Molecular Weight | 332.81 g/mol |
| IUPAC Name | 2-chloro-5-{[2-(pyrrolidin-1-yl)ethyl]sulfamoyl}benzoic acid |
| CAS Number | 1203427-84-2 |
The biological activity of 2-Chloro-5-{[2-(pyrrolidin-1-yl)ethyl]sulfamoyl}benzoic acid is primarily attributed to its interaction with specific molecular targets. Preliminary studies indicate that it may inhibit certain enzymes involved in cellular processes such as DNA replication and protein synthesis. The compound is thought to interfere with the function of anti-apoptotic proteins, particularly Mcl-1 and Bfl-1, which are overexpressed in various cancers. By binding to these proteins, the compound may induce apoptosis in cancer cells that rely on these proteins for survival .
Antimicrobial Properties
Research has indicated that compounds similar to 2-Chloro-5-{[2-(pyrrolidin-1-yl)ethyl]sulfamoyl}benzoic acid exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting potential as an antibiotic agent . The specific mechanisms by which this compound exerts its antimicrobial effects are still under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
Anticancer Activity
The anticancer potential of 2-Chloro-5-{[2-(pyrrolidin-1-yl)ethyl]sulfamoyl}benzoic acid has been explored in several studies. For instance, compounds designed from a similar benzoic acid scaffold have shown equipotent binding to Mcl-1 and Bfl-1, leading to significant cytotoxic effects in lymphoma cell lines . The dual-selective binding profile suggests that this compound could be developed into a therapeutic agent that targets multiple pathways involved in cancer cell survival.
Case Studies
- Study on Anticancer Activity :
- Antimicrobial Efficacy :
- In laboratory settings, derivatives of this compound were tested against various pathogens, including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) that was competitive with established antibiotics .
Q & A
Basic: What are the recommended storage conditions and solubility considerations for 2-Chloro-5-{[2-(pyrrolidin-1-yl)ethyl]sulfamoyl}benzoic acid to ensure stability in experimental settings?
Answer:
To maintain stability, store the compound at -20°C under argon to prevent oxidation and moisture absorption. For solubility:
- Prepare stock solutions in anhydrous DMSO or methanol (10–20 mM).
- Avoid repeated freeze-thaw cycles; aliquot stock solutions into single-use vials.
- Confirm solubility in experimental buffers (e.g., PBS or cell culture media) via pre-experiment solubility assays.
Supporting Data:
Basic: How can researchers confirm the structural integrity of 2-Chloro-5-{[2-(pyrrolidin-1-yl)ethyl]sulfamoyl}benzoic acid post-synthesis or during quality control?
Answer:
Use a multi-technique approach:
- NMR Spectroscopy : Verify proton environments (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm, sulfamoyl group at δ 7.5–8.5 ppm).
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 346.1).
- Melting Point Analysis : Compare observed mp (e.g., 287–293°C) to literature values.
- HPLC Purity Testing : Use a C18 column with UV detection (λ = 254 nm) to assess purity ≥95%.
Example Characterization Data from Analogous Compounds:
| Compound Class | NMR Shifts (δ, ppm) | MS [M+H]⁺ | Melting Point (°C) |
|---|---|---|---|
| Sulfamoyl benzoic acids | 7.5–8.5 (aromatic), 2.5–3.5 (pyrrolidine) | 346.1 | 287–293 |
Advanced: What methodological approaches are recommended for synthesizing 2-Chloro-5-{[2-(pyrrolidin-1-yl)ethyl]sulfamoyl}benzoic acid with high purity, particularly when dealing with reactive intermediates like chlorosulfonyl groups?
Answer:
Step 1: Sulfamoylation
- React 2-chloro-5-chlorosulfonylbenzoic acid with 2-(pyrrolidin-1-yl)ethylamine in anhydrous THF at 0–5°C under argon to minimize hydrolysis.
Step 2: Purification - Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to remove unreacted chlorosulfonyl intermediates.
Step 3: Acidic Workup - Hydrolyze ester-protected intermediates (if applicable) with 1M HCl at 60°C for 4 hours.
Critical Considerations : - Monitor reaction progress via TLC (Rf = 0.4 in ethyl acetate/hexane).
- Use scavengers like molecular sieves to trap residual moisture.
Reaction Optimization Table:
| Parameter | Optimal Condition |
|---|---|
| Temperature | 0–5°C (sulfamoylation step) |
| Solvent | THF (anhydrous) |
| Reaction Time | 12–16 hours |
Advanced: How should researchers address discrepancies in enzyme inhibition data (e.g., IC50 variability) when testing this compound against targets like α-glucosidase or α-amylase?
Answer:
Potential Sources of Variability :
- Enzyme Source : Commercial α-glucosidase (yeast vs. human recombinant) may differ in activity.
- Assay Conditions : Adjust buffer pH (6.8–7.2 for α-glucosidase) and incubation time (30–60 min).
Mitigation Strategies :
Standardize Substrate Concentration : Use 2 mM p-nitrophenyl-α-D-glucopyranoside for α-glucosidase.
Include Positive Controls : Acarbose (IC50 ~100 μM for α-glucosidase).
Pre-incubate Compound : 15 min with enzyme to ensure binding equilibrium.
Example IC50 Data from Analogous Compounds:
| Compound | α-Glucosidase IC50 (μM) | α-Amylase IC50 (μM) |
|---|---|---|
| Sulfamoyl benzoic acid derivatives | 12.5 ± 1.2 | 45.3 ± 3.8 |
Advanced: What strategies can be employed to modify the pyrrolidin-1-yl-ethyl sulfamoyl moiety to enhance target selectivity in receptor-binding studies?
Answer:
Structural Modifications :
- Pyrrolidine Substitution : Replace pyrrolidine with piperidine or morpholine to alter steric/electronic profiles.
- Sulfamoyl Linker Optimization : Introduce methyl or fluorine groups to the ethyl chain to modulate hydrophobicity.
Methodological Approaches : - Structure-Activity Relationship (SAR) : Synthesize analogs with incremental modifications (e.g., alkyl chain length).
- Computational Docking : Use MOE or AutoDock to predict binding interactions with target enzymes (e.g., carbonic anhydrase).
Case Study :
Replacing pyrrolidine with a trifluoroethyl group (as in 4-{[(2,2,2-trifluoroethyl)sulfamoyl]amino}benzoic acid) increased selectivity for carbonic anhydrase IX by 15-fold .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
